2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Trimerization and Formation of Derivatives : 1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a compound related to the specified chemical, exhibits selective trimerization at room temperature, forming a dihydropyrimidine derivative. This reaction highlights its potential in creating complex chemical structures (Uno et al., 1996).
Derivative Synthesis and Assessment : The specified compound can react with various bi-functional reagents to produce a range of derivatives, including pyrimidine, thiourea, and acetamide, under optimized conditions. This reactivity is significant for synthesizing diverse chemical structures for further research (Mansour et al., 2021).
Biomedical Applications
Antimicrobial Activity : Derivatives of nicotinonitrile, closely related to the specified compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. This implies potential applications in developing new antimicrobial agents (Guna et al., 2015).
Antiprotozoal Activity : Certain nicotinonitrile derivatives, which may include compounds structurally similar to the specified chemical, have shown effectiveness against protozoal infections such as Trypanosoma and Plasmodium species. This suggests potential use in antiprotozoal drug development (Ismail et al., 2003).
Industrial and Environmental Applications
Corrosion Inhibition : Nicotinonitriles, which share structural similarities with the specified compound, have been studied as corrosion inhibitors for mild steel in acidic environments. This suggests possible applications in industrial settings to prevent metal corrosion (Singh et al., 2016).
Pesticide Development : Sulfoximines, a class of compounds that may include the specified chemical, have been studied for their efficacy against various insect pests, including those resistant to other insecticides. This highlights potential applications in developing new pesticides (Sparks et al., 2013).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2S/c1-13-7-9-15(10-8-13)26-19-16(12-24)17(20(21,22)23)11-18(25-19)14-5-3-2-4-6-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOZLTOOFFSJRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141278 | |
Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-37-7 | |
Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478043-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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